Product packaging for Benzo[d]isothiazole 1,1-dioxide(Cat. No.:CAS No. 5669-05-6)

Benzo[d]isothiazole 1,1-dioxide

Cat. No.: B8808539
CAS No.: 5669-05-6
M. Wt: 167.19 g/mol
InChI Key: BTNAZHHYONIOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]isothiazole 1,1-dioxide (CAS 5669-05-6) is a versatile benzisothiazole-based compound with significant relevance in medicinal chemistry and chemical biology research. This heterocyclic scaffold is a key precursor in the synthesis of novel compounds for investigating diabetes and its complications. Recent research has demonstrated its application in developing new 1,1-dioxido-3-oxobenzo[d]isothiazole-linked 1,2,3-triazole derivatives, which have been evaluated for their potent antiglycation activity, an important outlook for anti-diabetic agents . The this compound skeleton is also recognized as a privileged structure in drug discovery. Derivatives of this core have been identified as dual-functional inhibitors, simultaneously targeting key inflammatory enzymes 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase (mPGES-1) with IC50 values in the low micromolar range, presenting a promising approach for anti-inflammatory therapy . Beyond biomedical applications, this chemotype serves as an excellent building block for developing selective chelating agents. Functionalized derivatives, such as thiadiazolyl-saccharinates, have shown remarkable efficiency and selectivity for chelating dissolved Cadmium (Cd(II)) from aqueous solutions, providing a potential tool for environmental remediation of heavy metal contamination . Researchers can utilize this high-quality compound as a foundational material for synthesizing more complex derivatives and probing new biochemical pathways. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2S B8808539 Benzo[d]isothiazole 1,1-dioxide CAS No. 5669-05-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5669-05-6

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C7H5NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-5H

InChI Key

BTNAZHHYONIOIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NS2(=O)=O

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo D Isothiazole 1,1 Dioxide and Its Derivatives

Functionalization and Derivatization at Core and Peripheral Positions

Once the core benzo[d]isothiazole 1,1-dioxide scaffold is constructed, further functionalization is often necessary to modulate its properties. Derivatization can occur at the nitrogen atom, the carbon atoms of the heterocyclic ring, or the peripheral positions on the benzene (B151609) ring.

A common derivatization is N-acylation. N-acylsaccharins, which are derivatives of benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin), are bench-stable activated amides. acs.org They can be synthesized from aldehydes and saccharin (B28170) using an organocatalytic approach with a CTAB surfactant and tert-butyl hydroperoxide (TBHP). These N-acyl derivatives serve as valuable reagents in various organic transformations, enabling the formation of new C-C, C-N, C-O, and C-S bonds. acs.org

Derivatization at the 3-position is also a key strategy. For example, a series of 6-nitro-3-(m-tolylamino)this compound analogues were synthesized and evaluated for biological activity. nih.gov The synthesis of various 3-substituted Schiff bases of benzo[d]isothiazole has also been reported, highlighting the versatility of this position for introducing diverse functionalities. nih.gov

Furthermore, the core structure itself can be used as a building block for more complex molecules. A two-step, one-pot synthesis of benzo[f] rsc.orgnih.govthiazepine 1,1-dioxides was developed using a visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, followed by a Lewis acid-catalyzed ring expansion. rsc.org This demonstrates how the core scaffold can participate in subsequent reactions to build larger, more complex heterocyclic systems.

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool for molecular synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While research on the direct C-H functionalization of the parent this compound is still developing, methodologies applied to analogous heterocyclic systems provide a blueprint for future applications.

For instance, strategies for the related benzothiazole (B30560) scaffold involve palladium-catalyzed direct arylation at room temperature, showcasing the potential for mild reaction conditions. princeton.eduarkat-usa.org Other approaches have utilized rhodium catalysis for the oxidative annulation of benzimidates to construct the benzo[d]isothiazole ring system through a C-H activation pathway. nih.gov A particularly relevant strategy is the iridium-catalyzed C-H borylation, which has been used to regioselectively install boryl groups at the C4, C5, C6, and C7 positions of the related 2,1,3-benzothiadiazole. These borylated intermediates are versatile building blocks for further derivatization.

Regioselective Substitution Reactions

Achieving regioselectivity in substitution reactions is critical for defining the properties and function of the final molecule. For the this compound framework, several methods have been developed to control the position of substitution.

Research has demonstrated that direct synthesis pathways can lead to trisubstituted isothiazole (B42339) 1,1-dioxides with regioselective substitution at the C-3 and C-4 positions. nih.gov Another advanced approach involves a domino Stille-like/azacyclization reaction of 2-iodobenzenesulfonamide moieties with allenylstannanes. escholarship.org This palladium-catalyzed process provides a general and regioselective one-pot synthesis of 1,2-benzothiazine 1,1-dioxides, a closely related sultam structure. escholarship.org The nucleophilicity of the nitrogen atom is a key parameter in achieving successful cyclization in this transformation. escholarship.org

Table 1: Examples of Regioselective Reactions

Reaction Type Key Reagents Position of Substitution Reference
Stille/Heterocyclization 2-Iodobenzenesulfonamides, Allenylstannanes, Pd Catalyst Varies (leads to fused systems) escholarship.org
Direct Synthesis Not specified C-3 and C-4 nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Modifications

Palladium-catalyzed cross-coupling reactions are indispensable for the peripheral modification of the this compound core, enabling the formation of C-C and C-heteroatom bonds with high efficiency. N-acylsaccharins, which are activated derivatives of this compound, have proven to be highly versatile substrates in this context.

These compounds readily participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form unsymmetrical ketones in excellent yields. nih.gov Furthermore, N-acylsaccharins can undergo decarbonylative Heck cross-coupling with partners like styrene (B11656), as well as decarbonylative coupling with phenyl boronic acid, demonstrating the broad utility of this synthetic handle for generating a range of functionalized products. nih.gov The development of these coupling protocols has significantly expanded the ability to create complex derivatives from the readily available saccharin scaffold. nih.gov

Stereoselective Synthesis of Chiral this compound Systems

The creation of chiral molecules containing the this compound framework is of high interest for applications in asymmetric synthesis and pharmacology. Advanced strategies focus on controlling stereochemistry through asymmetric catalysis, chiral auxiliaries, and biocatalysis.

Asymmetric Catalysis in Cycloaddition Reactions

Asymmetric cycloaddition reactions offer a powerful method for constructing chiral, cyclic structures. Organocatalysis has been particularly successful in this area. In one notable example, an organocatalytic formal [3+2] cycloaddition of α-isocyanoacetates with saccharin-derived 1-azadienes was developed. nih.gov This reaction, catalyzed by a dihydroquinine-derived squaramide, produces directly linked this compound-dihydropyrroles with two adjacent stereocenters. The process achieves high yields (up to 98%), excellent diastereoselectivity (>20:1 dr), and high enantioselectivity (up to 97% ee) under mild conditions. nih.gov

Similarly, an L-proline-derived guanidine-amide catalyst has been used for the [4+2] cycloaddition of azlactones with 2-benzothiazolimines, which are structurally related, to afford benzothiazolopyrimidines with adjacent tertiary and quaternary stereocenters in excellent yields. rsc.org These catalytic systems highlight the power of asymmetric cycloadditions in generating stereochemically rich benzo[d]isothiazole derivatives.

Table 2: Asymmetric Cycloaddition for Chiral Benzo[d]isothiazole Derivative Synthesis

Reaction Type Catalyst Reactants Product Type Yield Stereoselectivity Reference
Formal [3+2] Cycloaddition Dihydroquinine derived squaramide α-Isocyanoacetates, Saccharin-derived 1-azadienes Dihydropyrroles Up to 98% >20:1 dr, up to 97% ee nih.gov
[4+2] Cycloaddition L-proline-derived guanidine-amide Azlactones, 2-Benzothiazolimines Benzothiazolopyrimidines Excellent Not specified rsc.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are a classical yet effective strategy for stereoselective synthesis. The this compound framework itself, when substituted at the 3-position with a chiral group, can act as a "chiral sultam" auxiliary. A practical synthesis for these 3-substituted-1,2-benzisothiazoline 1,1-dioxides has been developed, making them accessible for broader use in asymmetric transformations.

Conversely, an external chiral auxiliary can be used to direct the formation of a chiral benzo[d]isothiazole derivative. For example, chiral 3-N-mesitylenesulfonyl-1,3-oxazolidin-2-ones, derived from common amino acids, can undergo lateral lithiation and subsequent reaction to generate chiral 1,2-benzothiazin-3-one 1,1-dioxide derivatives, which are structurally analogous to the target system. This approach effectively transfers the chirality from the amino acid-derived auxiliary to the final heterocyclic product.

Enzymatic and Biocatalytic Transformations (Chemical Specificity Focus)

The application of enzymatic and biocatalytic methods for the synthesis of chiral this compound derivatives is an emerging area with significant potential for high specificity and green chemistry. While direct enzymatic synthesis of the core is not widely reported, chemoenzymatic platforms offer a powerful alternative. These approaches combine the strengths of chemical synthesis to build core structures with the high stereoselectivity of enzymes for specific transformations. princeton.edunih.govnih.gov

For example, chemoenzymatic platforms using aldolases have been developed for the synthesis of chiral organofluorine compounds, demonstrating the potential to create complex chiral building blocks with high stereopurity. princeton.edunih.gov Although not yet applied directly to saccharin, these methods showcase the feasibility of using enzymes like aldolases, reductases, or hydrolases to perform highly selective modifications on chemically synthesized this compound precursors, offering a promising route to novel chiral derivatives.

Green Chemistry Approaches to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic methods. Key areas of development include solvent-free reactions, the use of alternative energy sources like visible light, electrochemical synthesis, and catalyst-free methodologies.

The elimination of volatile organic solvents is a primary goal in green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Research into solvent-free conditions for the synthesis of related saccharin derivatives has shown promise. For instance, the condensation of aldehydes with saccharin can be achieved under solvent-free conditions, highlighting a potential green route for N-acylsaccharin derivatives, which are closely related to this compound. acs.org One notable example involves the use of saccharin-N-sulfonic acid as a solid-acid catalyst for the synthesis of N,N'-alkylidene bisamides in the absence of a solvent. nih.gov This approach demonstrates the feasibility of conducting reactions with saccharin-like structures without a traditional solvent medium.

Another organocatalytic approach for the synthesis of N-acylsaccharins from aldehydes has been developed that proceeds efficiently without a solvent. nih.gov This method utilizes a surfactant in conjunction with an oxidant to facilitate the reaction. nih.gov The reaction of various aldehydes with saccharin under these solvent-free conditions affords the desired N-acylsaccharin products in good to excellent yields, demonstrating the robustness of this methodology. nih.gov

Table 1: Examples of Solvent-Free Synthesis of Saccharin Derivatives

Aldehyde SubstrateCatalyst/ReagentTemperature (°C)Yield (%)Reference
4-ChlorobenzaldehydeCTAB / tBuOOH7075 acs.org
BenzaldehydeCTAB / tBuOOH7078 nih.gov
4-MethylbenzaldehydeCTAB / tBuOOH7076 nih.gov
4-(Benzyloxy)benzaldehydeCTAB / tBuOOH7068 nih.gov

This table is interactive. Click on the headers to sort the data.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering a mild and sustainable alternative to traditional high-temperature reactions. This methodology utilizes visible light to initiate chemical transformations via single-electron transfer (SET) pathways, often with the aid of a photocatalyst.

A significant advancement in this area is the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. rsc.org This reaction proceeds to form benzo[f] nih.govmdpi.comthiazepine 1,1-dioxides in a two-step, one-pot synthesis. rsc.org This demonstrates the reactivity of the this compound core under visible light conditions, opening avenues for novel derivative synthesis. The use of visible light provides a green energy source, and these reactions are often conducted at room temperature, further enhancing their sustainability. chemrxiv.org

While direct photoredox catalysis for the primary synthesis of the this compound ring is still an emerging area, the principles have been successfully applied to the synthesis of related benzothiazoles. chemrxiv.orgdntb.gov.ua For example, fluorescein (B123965) has been used as an efficient photocatalyst for benzothiazole synthesis under visible light. dntb.gov.ua These methodologies often operate at room temperature and can sometimes proceed even without a dedicated photocatalyst, where an in situ-generated intermediate acts as the photosensitizer. acs.org

Table 2: Visible-Light Mediated Reactions of this compound Derivatives

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
Benzo[d]isothiazole 1,1-dioxidesAlkenesVisible Light, Lewis AcidBenzo[f] nih.govmdpi.comthiazepine 1,1-dioxides rsc.org

This table is interactive. Click on the headers to sort the data.

Electrochemical synthesis offers a green and sustainable alternative to conventional chemical methods by using electricity as a clean reagent to drive redox reactions. researchgate.net This approach can minimize the use of stoichiometric oxidants and reductants, often leading to cleaner reaction profiles and reduced waste.

While direct electrochemical synthesis of this compound is not extensively documented, the electrosynthesis of related benzothiazole structures has been successfully demonstrated. researchgate.netresearchgate.net For instance, 2-aminobenzothiazole (B30445) derivatives have been synthesized from anilines and ammonium (B1175870) thiocyanate (B1210189) using electrosynthesis in the presence of sodium bromide, which acts as both an electrolyte and a brominating agent. researchgate.net This method is praised for being straightforward and green, operating under mild conditions. researchgate.net The principles of intramolecular dehydrogenative C–S bond formation via electrochemistry have also been applied to benzothiazole synthesis.

The potential for applying these electrochemical methods to the synthesis of this compound is significant. For example, the oxidation of a suitable sulfur-containing precursor could potentially be achieved electrochemically, avoiding the need for harsh chemical oxidants. The development of such an electrochemical route would represent a major step forward in the sustainable production of this important heterocyclic compound.

The development of catalyst-free reactions is a highly desirable goal in green chemistry, as it simplifies reaction procedures, reduces costs, and eliminates the potential for product contamination with catalyst residues. While many syntheses of benzo[d]isothiazole derivatives rely on catalysts, some progress has been made in developing catalyst-free approaches for related heterocycles.

For instance, a one-pot, metal-free synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur has been reported. arkat-usa.org Although this specific reaction requires a high temperature, it demonstrates the feasibility of forming the isothiazole ring without a metal catalyst. arkat-usa.org Another efficient metal-free method for preparing benzo[d]isothiazol-3-amines involves the reaction of 3-substituted-2-fluoro-benzonitriles with sodium sulfide, followed by reaction with ammonia (B1221849) and sodium hypochlorite. arkat-usa.org

More relevant to green chemistry principles, catalyst-free, microwave-assisted procedures have been developed for synthesizing related fused heterocyclic systems in green media like water. These transformations can provide rapid access to complex molecules under mild, transition-metal-free conditions. The application of such catalyst-free conditions to the synthesis of the core this compound structure is a promising area for future research.

Reactivity and Transformation Pathways of Benzo D Isothiazole 1,1 Dioxide

Cycloaddition Reactions as a Tool for Scaffold Diversification

Cycloaddition reactions are powerful methods for constructing cyclic compounds. Benzo[d]isothiazole 1,1-dioxide and its derivatives serve as valuable partners in several types of cycloadditions, leading to the formation of fused and bridged heterocyclic structures.

Palladium-catalyzed dipolar [4+2] cycloaddition reactions of benzo[d]isothiazole 1,1-dioxides have been developed as a significant strategy for the synthesis of fused 1,3-oxazinane (B78680) derivatives. researchgate.net This transformation involves the reaction of a this compound with a dipolarophile, mediated by a palladium catalyst, to construct a six-membered heterocyclic ring fused to the original scaffold. researchgate.net

For instance, the reaction of specific benzo[d]isothiazole 1,1-dioxides with vinyl-substituted cyclic compounds in the presence of a palladium catalyst system, such as Pd2dba3 and a phosphine (B1218219) ligand, leads to the formation of benzo clockss.orgnih.govisothiazolo[3,2-b] researchgate.netnih.govoxazine 6,6-dioxides. researchgate.net The conditions for these reactions are optimized to achieve good yields, though they can sometimes require long reaction times. researchgate.net

Table 1: Examples of Pd-Catalyzed [4+2] Cycloaddition Reactions

Reactant 1 (Benzo[d]isothiazole derivative) Reactant 2 (Dipolarophile) Catalyst System Solvent Temperature (°C) Time (h) Product
This compound Vinyloxazolidinone derivative Pd2dba3 / L8 THF 0 72 Benzo clockss.orgnih.govisothiazolo[3,2-b] researchgate.netnih.govoxazine 6,6-dioxide derivative

Data sourced from a study on palladium-catalyzed dipolar cycloadditions. researchgate.net

In addition to [4+2] cycloadditions, benzo[d]isothiazole 1,1-dioxides can also participate in palladium-catalyzed [6+2] cycloaddition reactions. These reactions provide a route to eight-membered, 1,3-oxazocane-fused benzo[d]isothiazole derivatives. researchgate.net This method expands the synthetic utility of the benzo[d]isothiazole scaffold, allowing for the construction of larger, more complex ring systems. researchgate.net The development of these reactions showcases a strategy for creating bridged eight-membered oxygen heterocycles. researchgate.net

Formal [3+2] cycloaddition reactions are a well-established method for constructing five-membered heterocyclic rings and have been applied to derivatives of this compound. researchgate.net A theoretical study using Molecular Electron Density Theory (MEDT) has investigated the mechanism of the [3+2] cycloaddition reaction between benzoisothiazole-2,2-dioxide-3-ylidene and nitrones. rsc.org This type of reaction is valuable for creating spiroisoxazoline structures. rsc.org

These reactions are often highly regio- and stereoselective. researchgate.net The generation of an azomethine ylide intermediate, which then undergoes a [3+2] cycloaddition with a dipolarophile, is a common strategy. For example, the reaction of an ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole (B1210989) scaffold with 6-chloroisatin (B1630522) and (R)-thiazolidine-4-carboxylic acid generates an intermediate that leads to a spirooxindole-imidazo[2,1-b]thiazole hybrid. researchgate.net

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, has been successfully applied to benzo[d]isothiazole 1,1-dioxides for the synthesis of azetidine (B1206935) derivatives. A notable development is a visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with various alkenes. rsc.org This reaction proceeds in a two-step, one-pot synthesis that ultimately yields benzo[f] researchgate.netrsc.orgthiazepine 1,1-dioxides following a Lewis acid-catalyzed ring-expansion of the initially formed azetidine. rsc.org The mechanism of this photochemical reaction has been a subject of investigation. rsc.org

This transformation provides an efficient route to seven-membered heterocyclic rings containing the sulfonamide moiety, which are of interest in medicinal chemistry.

Ring-Opening and Rearrangement Processes

Beyond cycloadditions, the this compound scaffold can undergo ring-opening and rearrangement reactions, offering pathways to different heterocyclic cores.

Thermally induced rearrangements can alter the core structure of the benzo[d]isothiazole system. One relevant transformation is the Gabriel–Colman rearrangement, which involves the ring-opening of a 1,2-thiazole ring system in the presence of a base, such as sodium ethanolate, followed by ring closure to form a six-membered 1,2-thiazine ring. nih.gov This type of rearrangement has been utilized in the synthesis of 1,2-benzothiazine 1,1-dioxide derivatives, starting from saccharin (B28170), a closely related compound. nih.gov The process involves the opening of the five-membered isothiazole (B42339) ring and subsequent recyclization to a more stable six-membered ring, demonstrating a pathway for scaffold modification. nih.gov

Base-Mediated Rearrangements

The structural framework of this compound derivatives can undergo notable rearrangements under basic conditions. These transformations often involve the migration of substituents, leading to new isomeric structures.

A significant example is the base-catalyzed nih.govacs.org sigmatropic rearrangement of O-allylic saccharin derivatives to their N-allylic counterparts. For instance, O-cinnamylsaccharin has been observed to isomerize into N-cinnamylsaccharin. researchgate.netualg.pt This process involves the breaking of the O-C bond of the cinnamyl group and the formation of a new N-C bond, facilitated by a polar solvent system such as toluene/triethylamine at elevated temperatures. researchgate.net While this specific rearrangement is a thermal process catalyzed by a base, it highlights the potential for migrations within the saccharin scaffold.

Another important class of base-mediated rearrangements is the Wittig rearrangement, which typically involves the rearrangement of ethers. The acs.orgresearchgate.net-Wittig rearrangement, a acs.orgresearchgate.net-sigmatropic reaction, allows for the conversion of deprotonated allyl ethers into homoallylic alcohols. organic-chemistry.org This reaction proceeds through a five-membered cyclic transition state at low temperatures to avoid competition from the nih.govresearchgate.net-rearrangement. organic-chemistry.org While direct examples involving the saccharin ether linkage are not extensively documented, the principles of this rearrangement could potentially be applied to suitably substituted saccharin derivatives. The reaction rate and pathway of such rearrangements are influenced by the stability of the carbanion intermediate and the reaction temperature. organic-chemistry.org

Rearrangement TypeSubstrate ExampleProduct ExampleConditions
nih.govacs.org SigmatropicO-cinnamylsaccharinN-cinnamylsaccharinToluene/triethylamine, 110 °C researchgate.net
acs.orgresearchgate.net-WittigGeneral Allyl EtherHomoallylic AlcoholBase, Low Temperature organic-chemistry.org

Lewis Acid-Catalyzed Ring Expansions

The this compound ring system, particularly when N-acylated, possesses latent reactivity that can be harnessed for ring expansion reactions catalyzed by Lewis acids. Lewis acids activate electrophiles by coordinating to a Lewis basic site, thereby facilitating subsequent reactions. youtube.com In the context of saccharin derivatives, the carbonyl oxygen or the sulfonyl oxygens can act as Lewis basic sites.

While specific examples of Lewis acid-catalyzed ring expansion of the saccharin nucleus itself are not prevalent in the reviewed literature, the principles are well-established for related heterocyclic systems. For instance, Lewis acids have been shown to promote the ring expansion of N-activated aziridines and the annulation of azadienes with cyclobutamines to form nitrogen-containing medium-sized rings. mdpi.comnih.gov These reactions often proceed through a cascade of events, such as a Michael addition followed by ring expansion. mdpi.com

For N-acylsaccharins, coordination of a Lewis acid to the exocyclic acyl carbonyl group could enhance the electrophilicity of the endocyclic carbonyl carbon. This activation could potentially make the C-N bond susceptible to cleavage and subsequent rearrangement, leading to an expanded ring system. The feasibility and outcome of such a reaction would depend on the nature of the Lewis acid, the N-substituent, and the reaction conditions.

Reaction TypeCatalyst TypeGeneral TransformationRelated Example
Ring ExpansionLewis AcidN-Acylsaccharin → Expanded Ring HeterocycleLewis acid-catalyzed ring opening of N-activated aziridines nih.gov
Annulation/Ring ExpansionLewis AcidAzadienes + Cyclobutamines → Eight-membered lactamsLewis acid-promoted cascade reaction mdpi.com

Electrophilic and Nucleophilic Reactivity

The electronic properties of this compound dictate its reactivity towards both electrophiles and nucleophiles. The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of both the heterocyclic and the attached benzene (B151609) ring.

Electrophilic Reactivity at Nitrogen and Carbon Centers

The nitrogen atom of the sulfonamide in saccharin is acidic (pKa ≈ 1.6) and can be deprotonated to form the saccharinate anion. wikipedia.org This anion is a soft nucleophile and can react with various electrophiles. N-alkylation and N-acylation are common reactions. amanote.com Furthermore, the nitrogen atom can react with electrophilic reagents to form N-halo and N-nitro derivatives. For example, N-nitrosaccharin can be synthesized and has been explored as a nitrating agent. youtube.comresearchgate.net Similarly, N-thiocyanatosaccharin, prepared from saccharin, serves as an effective electrophilic thiocyanation reagent for a variety of nucleophiles. acs.org

The benzene ring of saccharin is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing sulfonyl group. This group directs incoming electrophiles primarily to the meta-position relative to the sulfonyl group (C5 and C7), with the C6 position being a notable site for some substitutions. The synthesis of 6-nitrosaccharin via electrophilic nitration is a well-documented example of this reactivity. rsc.org The presence of the deactivating group makes these substitutions require forcing conditions but allows for regioselective functionalization. rsc.orgwikipedia.org

ReactionCenter of ReactivityElectrophileProduct
NitrationNitrogenNitrating agentN-Nitrosaccharin youtube.comresearchgate.net
ThiocyanationNitrogenElectrophilic thiocyanating agentN-Thiocyanatosaccharin acs.org
NitrationCarbon (C6)Nitric acid/Sulfuric acid6-Nitrosaccharin rsc.org

Nucleophilic Additions and Substitutions

The carbonyl group (C3) of the lactam ring in this compound is an electrophilic center susceptible to attack by nucleophiles. chemistrystudent.commasterorganicchemistry.com Strong nucleophiles can add to the carbonyl carbon, often leading to the cleavage of the C-N bond and ring-opening of the isothiazole ring. For example, reactions with amino acid esters can lead to ring-opened benzamide (B126) derivatives. nih.gov

The saccharin scaffold can also be modified to enhance its reactivity towards nucleophilic substitution. Conversion of the C3-carbonyl group to a better leaving group allows for substitution at this position. For instance, treatment of saccharin with phosphorus pentachloride or a similar reagent yields 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide (saccharyl chloride). ualg.pt The chlorine atom at the C3 position is then readily displaced by various nucleophiles, such as alcohols, to form 3-alkoxy derivatives. ualg.pt This reactivity is enabled by the strong electron-withdrawing effect of the adjacent sulfonyl group. nih.gov

Furthermore, the acidic N-H bond can be deprotonated to form the saccharinate anion, which itself is a potent nucleophile. amanote.com This anion can participate in nucleophilic substitution reactions with alkyl halides to afford N-substituted saccharin derivatives. wikipedia.orgamanote.comresearchgate.net The regioselectivity of this alkylation (N- vs. O-alkylation) can be influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent, though N-alkylation typically yields the thermodynamically more stable product. amanote.com

Reaction TypeCenter of ReactivityNucleophileProduct Type
Nucleophilic Addition/Ring OpeningC3-CarbonylAmino acid estersRing-opened benzamides nih.gov
Nucleophilic SubstitutionC3Alcohols (on saccharyl chloride)3-Alkoxy derivatives ualg.pt
Nucleophilic SubstitutionNitrogen (saccharinate)Alkyl halidesN-Alkyl saccharins amanote.comresearchgate.net

Directed Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgsemanticscholar.orguwindsor.ca The sulfonyl group (-SO2-) is recognized as a strong DMG. semanticscholar.org

In the this compound system, the endocyclic sulfonamide moiety can act as a DMG. The initial coordination of an alkyllithium reagent (e.g., n-butyllithium) to the sulfonyl group is proposed to direct the abstraction of a proton from the C7 position of the benzene ring. wikipedia.orgsemanticscholar.org This generates a C7-lithiated saccharin derivative in situ. This organolithium intermediate can then be trapped with various electrophiles (E+) to introduce a wide range of substituents specifically at the C7 position, which is otherwise difficult to functionalize selectively. This approach provides a valuable route to novel, polysubstituted saccharin analogues. semanticscholar.orgresearchgate.net

ReactionDirecting GroupPosition of LithiationElectrophile (E+)Product
Directed ortho-MetalationSulfonamide (-SO2N-)C7Various electrophiles (e.g., R-X, CO2)7-Substituted saccharin derivatives

Transition Metal-Mediated Transformations

The this compound scaffold is a versatile participant in a variety of transition metal-catalyzed reactions. These transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of saccharin and its derivatives. nih.govyoutube.comrsc.org

N-Acylsaccharins have emerged as highly effective coupling partners in several palladium-catalyzed cross-coupling reactions. acs.org The activation of the typically inert N-C(O) amide bond is a key feature of this reactivity. acs.org Examples include:

Suzuki-Miyaura Coupling: N-Acylsaccharins react with arylboronic acids in the presence of a palladium catalyst to form unsymmetrical ketones. acs.org

Heck Reaction: Decarbonylative Heck cross-coupling of N-acylsaccharins with alkenes, such as styrene (B11656), under palladium catalysis yields vinylated aromatic compounds. acs.org

Sonogashira Reaction: N-Acylsaccharins can also participate in Sonogashira couplings. acs.org

In addition to serving as a coupling partner, saccharin derivatives can act as reagents in transition metal catalysis. N-Formylsaccharin, for example, has been utilized as a convenient and solid source of carbon monoxide (CO) in palladium-catalyzed carbonylation reactions, such as the fluorocarbonylation of aryl halides and the carbonylative cyclization of methylenecyclopropanes. nih.govresearchgate.net

Furthermore, the saccharin ring itself can be functionalized using transition metal catalysis. A notable example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This method allows for the efficient synthesis of saccharin-1,2,3-triazole conjugates by reacting saccharin derivatives bearing either an azide (B81097) or an alkyne functionality on the benzene ring. nih.gov This strategy provides a robust method for creating diverse libraries of saccharin-based compounds. nih.gov

Reaction TypeCatalystSaccharin DerivativeRole of Saccharin DerivativeProduct Type
Suzuki-Miyaura CouplingPalladiumN-AcylsaccharinAcyl sourceUnsymmetrical Ketones acs.org
Decarbonylative HeckPalladiumN-AcylsaccharinAryl sourceVinylated Aromatics acs.org
CarbonylationPalladiumN-FormylsaccharinCO sourceAcyl Fluorides, Indanones nih.govresearchgate.net
Azide-Alkyne Cycloaddition (CuAAC)Copper(I)Azido- or Alkynyl-saccharinScaffoldSaccharin-1,2,3-triazole Conjugates nih.gov

Palladium-Catalyzed Reactions

N-Acylsaccharins, which are bench-stable crystalline solids, have emerged as highly effective acyl transfer reagents in a range of palladium-catalyzed cross-coupling reactions. acs.orgnih.gov The distorted amide bond within the N-acylsaccharin structure allows for activation and cleavage of the N-C(O) bond, facilitating reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. acs.org

Research has demonstrated the utility of N-acylsaccharins for forming new carbon-carbon bonds under palladium catalysis. In Suzuki-Miyaura coupling, N-acylsaccharins react with arylboronic acids to produce unsymmetrical ketones in excellent yields. acs.org This highlights the method's efficiency in C-C bond formation. acs.org

Furthermore, decarbonylative cross-coupling reactions, such as the Heck reaction, have been successfully applied. acs.org Reacting an N-acylsaccharin derivative with styrene under palladium catalysis results in the formation of a decarbonylated product, demonstrating the versatility of this substrate in forging new bonds even with the loss of a carbonyl group. acs.orgnih.gov Similarly, decarbonylative coupling with phenyl boronic acid also yields the desired biaryl product in good yield. acs.org These transformations underscore the role of N-acylsaccharin as a stable and reactive arylating agent in modern synthetic chemistry. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions of N-Acylsaccharin Derivatives

Reaction Type Reactants Catalyst System Product Type Ref.
Suzuki-Miyaura Coupling N-Acylsaccharin, Arylboronic acid Palladium catalyst Unsymmetrical Ketone acs.org
Decarbonylative Heck N-Acylsaccharin, Styrene Palladium catalyst Decarbonylated Styrene Derivative acs.org
Decarbonylative Coupling N-Acylsaccharin, Phenylboronic acid Palladium catalyst Biaryl Compound acs.org
Sonogashira Coupling N-Acylsaccharin, Terminal Alkyne Palladium catalyst Ynone acs.org

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals have been effectively used to catalyze transformations involving the this compound scaffold. These reactions expand the synthetic utility of saccharin derivatives, enabling the formation of diverse molecular structures.

Copper-Catalyzed Reactions Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has been employed to derivatize the benzene ring of the saccharin core. nih.govresearchgate.net This method allows for the synthesis of novel saccharin-1,2,3-triazole conjugates in high yields from saccharin azide or saccharin alkyne building blocks. nih.govresearchgate.net These transformations are significant as they functionalize the aromatic ring of saccharin, a part of the molecule that has seen limited development, while keeping the bioactive sulfonamide and lactam groups intact. nih.gov Additionally, copper(II) tetrazole-saccharinate complexes have been shown to be effective catalysts for the aerobic oxidation of secondary alcohols to their corresponding ketones. rsc.org

Rhodium-Catalyzed Reactions Rhodium catalysts have been utilized for the C-H arylation of amides, where N-acylsaccharin acts as an activating group. rsc.org This approach represents an alternative strategy in C-H functionalization and introduces a new mode of activation for C-N amide bonds, further diversifying the reactivity profile of saccharin derivatives. rsc.org

Nickel-Catalyzed Reactions Complexes of nickel with saccharin derivatives have also found applications in catalysis. Specifically, a (tetrazole-saccharin) nickel complex has been reported to effectively catalyze the hydrosilative reduction of aldehydes under microwave irradiation, showcasing the potential of saccharin-based ligands in promoting reduction reactions. rsc.org

Table 2: Examples of Other Transition Metal-Catalyzed Reactions of Saccharin Derivatives

Metal Catalyst Reaction Type Substrate(s) Product Ref.
Copper(I) Azide-Alkyne Cycloaddition (CuAAC) 6-Azidosaccharin or 6-Ethynylsaccharin, Alkyne or Azide Saccharin-1,2,3-triazole conjugate nih.govresearchgate.net
Copper(II) Oxidation Secondary Alcohols Ketones rsc.org
Rhodium C-H Arylation N-Acylsaccharin, Amide Arylated Amide rsc.org
Nickel Hydrosilative Reduction Aldehydes Alcohols rsc.org

Structural Elucidation and Theoretical Insights of Benzo D Isothiazole 1,1 Dioxide Systems

X-ray Crystallography for Definitive Structural Analysis

For instance, the crystal structure of a derivative, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, has been determined, providing a concrete example of the molecular architecture. researchgate.net The analysis revealed that this compound crystallizes in the triclinic space group P-1. researchgate.net Similarly, the crystal structure of another related system, 1,2-benzothiazine 1,1-dioxide, was established through single-crystal X-ray analysis, highlighting the importance of this technique for structural confirmation of new derivatives. nih.gov In some cases, the final structure of synthesized this compound analogues has been verified by X-ray analysis, lending certainty to their proposed structures. arkat-usa.org The structure of benzo[d] researchgate.netnih.govresearchgate.netoxadithiole 2-oxide, a related sulfur-containing heterocycle, was also determined by X-ray diffraction, revealing its molecular conformation for the first time. mdpi.com

Table 1: Crystallographic Data for a this compound Derivative.
CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
3-((3,4-dichloroisothiazol-5-yl)methoxy)this compoundC₁₁H₆Cl₂N₂O₃S₂TriclinicP-1a = 6.974(3) Å, b = 8.132(3) Å, c = 12.349(5) Å, α = 86.123(4)°, β = 78.299(4)°, γ = 85.715(4)° researchgate.net

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. In this compound systems, as with related heterocyclic compounds, these forces include weak hydrogen bonds and π-π stacking interactions. mdpi.comnih.gov For example, in the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the carbonyl oxygen atom acts as an acceptor for four weak C-H···O hydrogen bonds, which play a significant role in the three-dimensional packing. nih.gov

In related benzothiazole (B30560) derivatives, N-H···N and C-H···O intermolecular hydrogen bonds can generate centrosymmetric dimers, which then propagate to form columns within the crystal. mdpi.com These columns can be further extended through other weak interactions, leading to complex three-dimensional frameworks, such as a herringbone packing pattern. mdpi.com The presence and nature of these non-covalent interactions are crucial for understanding the solid-state properties of the material. While strong π–π stacking interactions (centroid-centroid distances <3.8 Å) are sometimes observed, in other cases the interactions can be very weak. mdpi.com

X-ray crystallography provides precise data on the conformation of molecules in the solid state. For fused heterocyclic systems like this compound, this includes the degree of planarity of the rings. In many benzothiazole derivatives, the fused ring systems are observed to be nearly coplanar. nih.gov For example, in one derivative, the interplanar angle between the pyrazole (B372694) and benzothiazole rings is a mere 3.31(7)°. nih.gov This coplanarity can lead to short intramolecular contacts, such as an S···O distance of 2.9797(10) Å. nih.gov

Advanced Spectroscopic Characterization for Structural and Mechanistic Studies

Spectroscopic techniques are vital for characterizing molecules in both solution and the solid state. High-resolution NMR, mass spectrometry, and vibrational spectroscopy each provide complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Complete assignments of ¹H and ¹³C NMR spectra for novel benzo[d]isothiazole derivatives have been achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. nih.govresearchgate.net These methods include COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, which are essential for unambiguous structural assignments. nih.govresearchgate.net

For example, the structures of various N-acylsaccharins, which contain the benzo[d]isothiazole-3(2H)-one 1,1-dioxide core, have been confirmed by ¹H and ¹³C NMR spectroscopy. acs.org The chemical shifts observed in the ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei within the this compound scaffold.

Table 2: Representative ¹H NMR Data for a Benzo[d]isothiazole Derivative.
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)Reference
2-Benzoylbenzo[d]isothiazol-3(2H)-one 1,1-dioxideCDCl₃8.12 (d, J = 7.6 Hz, 1H), 8.01−7.99 (m, 2H), 7.94−7.90 (m, 1H), 7.76 (dd, J = 8.4, 1.2 Hz, 2H), 7.65 (t, J = 7.5 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H) acs.org

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental composition of newly synthesized this compound derivatives. acs.orgjyoungpharm.org

Electron ionization (EI) mass spectrometry has been used to study the fragmentation of related compounds like 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. nist.gov In more complex studies involving nitazene (B13437292) analogs, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has been employed to characterize fragmentation pathways under different dissociation modes. nih.gov Typically, under electrospray ionization (ESI), protonated molecular ions [M+H]⁺ are observed, which can then be fragmented to yield characteristic product ions that provide clues to the molecule's structure. nih.govnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectra of this compound derivatives show characteristic absorption bands corresponding to the vibrations of specific bonds. acs.org

Key vibrational modes include C=O stretching, aromatic C-H stretching, and C=N stretching. nih.gov For example, in 2-benzoylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide, characteristic IR peaks are observed at 1762 cm⁻¹ and 1682 cm⁻¹ (C=O), 1624 cm⁻¹, and a strong band for the sulfonyl group at 1190 cm⁻¹. acs.org The analysis of IR and Raman spectra of related heterocycles like benzothiazole provides a basis for assigning the vibrational modes of the core ring structure. researchgate.netresearchgate.net Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational frequencies. mdpi.comnih.gov

Table 3: Characteristic IR Frequencies for a this compound Derivative.
CompoundVibrational ModeFrequency (cm⁻¹)Reference
2-Benzoylbenzo[d]isothiazol-3(2H)-one 1,1-dioxideC=O Stretch1762 acs.org
C=O Stretch1682 acs.org
C=C Stretch1624 acs.org
SO₂ Stretch1190 acs.org

Electronic Absorption (UV-Vis) and Emission Spectroscopy

The electronic absorption and emission properties of this compound and its derivatives are of significant interest for understanding their electronic structure and potential applications in materials science. The position of the absorption bands in the UV-visible spectrum is influenced by the molecular structure, including the types of aromatic or heteroaromatic systems linked to the benzo[d]isothiazole core and the substitution pattern on these rings. researchgate.net

For instance, in a study of various benzothiazole derivatives, the absorption spectra in ethanol (B145695) revealed an intense charge-transfer band in the UV-visible region. researchgate.net The specific wavelength of this band is sensitive to the electronic nature of the substituents. The introduction of electron-donating groups can lead to a bathochromic (red) shift of both the absorption and emission maxima. researchgate.net

The fluorescence quantum yields of these systems can be quite high, indicating efficient emission of light after absorption. The nature of the substituent groups and the conjugating bridge between aromatic moieties have been shown to influence the fluorescence properties. researchgate.net Large Stokes shifts, the difference between the absorption and emission maxima, are also observed in these systems, which can be advantageous in applications such as fluorescence imaging to minimize self-absorption. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental studies and offer deeper insights into the properties and reactivity of this compound systems.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mpg.de It allows for the calculation of various properties, including optimized geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a key parameter that provides information about the kinetic stability and reactivity of a molecule. A smaller energy gap generally indicates higher reactivity. mdpi.com

For example, in a study of benzothiazole derivatives, DFT calculations showed that the HOMO-LUMO energy gaps ranged from 4.46 to 4.73 eV. mdpi.com The introduction of strongly electron-withdrawing groups, such as trifluoromethyl (-CF3), was found to decrease the energy gap, thereby increasing the reactivity of the compound. mdpi.com Conversely, the presence of electron-donating groups like methyl (-CH3) resulted in a larger energy gap, indicating greater stability. mdpi.com

DFT calculations have also been employed to study the electronic structure of polythiophenes containing benzo[d]thiazole, revealing how modifications to the chemical structure affect the total energy and band gap of the materials. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as vibrational (IR) spectra. By computing the vibrational frequencies and modes, it is possible to assign the experimentally observed spectral bands to specific molecular motions. mdpi.com

In a computational study of benzothiazole derivatives, the theoretical vibrational spectra were calculated, and no imaginary frequencies were found, confirming that the optimized geometries corresponded to true energy minima. mdpi.com The calculated vibrational frequencies for various functional groups, such as C-C stretching in the phenyl and benzo rings and C-NH2 stretching, were reported. mdpi.com These theoretical spectra serve as a valuable reference for the experimental characterization of these compounds. mdpi.com

Investigation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms. For instance, the visible-light-mediated aza Paternò-Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes has been investigated to understand the formation of benzo[f] nih.govrsc.orgthiazepine 1,1-dioxides. rsc.org

Furthermore, computational studies have been crucial in understanding the binding modes of benzo[d]isothiazole derivatives with biological targets. Molecular docking and molecular dynamics (MD) simulations have been used to explore the interactions between these compounds and proteins like the programmed cell death-ligand 1 (PD-L1). nih.gov These simulations can reveal key interactions, such as hydrophobic interactions, π-π stacking, hydrogen bonds, and salt bridges, that are critical for the binding affinity and inhibitory activity of the compounds. nih.gov Such insights are invaluable for the rational design of new and more potent inhibitors. nih.govnih.gov

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule and their corresponding energies to identify the most stable conformers. mdpi.com

For benzothiazole derivatives, conformational analysis has been performed by systematically varying dihedral angles to map the potential energy surface. In one study, two stable conformers were identified at dihedral angles of 0° and 180°. mdpi.com Understanding the preferred conformations is essential for predicting how these molecules will interact with other molecules, such as biological receptors.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

In studies of benzothiazole and its derivatives, MESP analysis has been used to identify the reactive sites. scirp.org For instance, in the parent benzothiazole, the most electron-rich region (negative potential) is often located around the nitrogen atom, while electron-deficient regions (positive potential) may be found on the hydrogen atoms. scirp.org The distribution of electrostatic potential can be significantly influenced by the presence of different substituents on the molecule. This analysis aids in understanding the non-covalent interactions, such as hydrogen bonding, that these molecules can form. scirp.org

Synthesis and Characterization of Novel Benzo D Isothiazole 1,1 Dioxide Fused and Spiro Heterocyclic Systems

Benzo[d]imidazo[1,5-b]isothiazole 5,5-Dioxide Derivatives

The synthesis of benzo[d]imidazo[1,5-b]isothiazole 5,5-dioxide derivatives represents an area of interest in heterocyclic chemistry, though specific literature on this exact scaffold is limited. However, related structures such as benzo[b]imidazo[1,5-d] mdpi.comnih.govthiazepines have been synthesized. One method involves a three-step procedure starting from substituted 2(3H)-benzothiazolones. These are converted to 1-(2-mercaptophenyl)-2H-imidazol-2-ones, which then react with chloroacetic acid. The final step is an intramolecular cyclization in polyphosphoric acid to yield the tricyclic system. researchgate.net

Another related class of compounds, benzo[d]imidazo[2,1-b]thiazole derivatives, has been synthesized and evaluated for various biological activities. nih.govresearchgate.net For instance, the synthesis of 5H-benzo[d]benzo nih.govbeilstein-journals.orgimidazo[2,1-b] mdpi.comnih.govthiazine, a structurally similar system, was achieved by reacting 1H-benzo[d]imidazole-2-thiol with other reagents in the presence of a copper catalyst. frontiersin.org These related syntheses suggest potential routes that could be adapted for the construction of the benzo[d]imidazo[1,5-b]isothiazole 5,5-dioxide ring system.

Benzonih.govbeilstein-journals.orgisothiazolo[2,3-a]pyrazine-6,6-Dioxide Systems

A number of derivatives of the benzo nih.govbeilstein-journals.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide ring system have been synthesized from readily available starting materials. nih.gov The synthesis is achieved through a routine procedure that begins with the preparation of a series of chalcones. mdpi.comresearchgate.net These chalcones are then reacted with chlorosulfonic acid to produce chalcone (B49325) sulfonyl chlorides. mdpi.comnih.gov

The subsequent step involves the treatment of the chalcone sulfonyl chlorides with bromine, leading to the formation of dibromo chalcone sulfonyl chlorides. mdpi.comnih.gov These intermediates are then reacted with either 1,2-diaminopropane (B80664) or 2-methyl-1,2-diaminopropane in boiling ethanol (B145695). This final cyclization step yields the target benzo nih.govbeilstein-journals.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives in yields ranging from 12% to 80%. mdpi.comnih.govresearchgate.net The structures of the resulting compounds have been confirmed by spectral analysis, and in some cases, by X-ray crystallography. mdpi.comnih.gov

Starting Chalcone DerivativeReagentProductYield (%)
Varies1,2-diaminopropaneBenzo nih.govbeilstein-journals.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide derivative12-80
Varies2-methyl-1,2-diaminopropaneBenzo nih.govbeilstein-journals.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide derivative12-80

Spiropyridazine-Benzosultam Derivatives

An efficient method for the synthesis of novel spiropyridazine-benzosultams has been developed through a [4+2] annulation reaction. nih.govbeilstein-journals.orgnih.gov This approach utilizes 3-substituted benzo[d]isothiazole 1,1-dioxides and 1,2-diaza-1,3-dienes, which are generated in situ from α-halogeno hydrazones. nih.govresearchgate.net The reaction demonstrates high diastereoselectivity and proceeds under mild conditions. nih.gov

The optimization of reaction conditions, including the choice of solvent and base, has been explored to improve yields. nih.gov For example, using acetonitrile (B52724) as a solvent at room temperature has proven effective. beilstein-journals.org This methodology tolerates a wide range of substrates, allowing for the synthesis of a library of spiropyridazine-benzosultams with varying substituents. nih.govresearchgate.net The structure of the resulting spiro compounds has been confirmed by X-ray single-crystal diffraction. nih.gov

Benzo[d]isothiazole 1,1-dioxide Substrateα-Halogeno Hydrazone SubstrateYield (%)
3-ethylthis compoundVariousGood to Excellent
Other 3-substituted derivativesVariousGood to Excellent

Spiro[benzo[d]isothiazole-pyrazole] Derivatives

A variety of substituted spiro[benzo[d]isothiazole-pyrazole] derivatives have been prepared through a multi-step synthesis. researchgate.net The key step involves the condensation of C(α),N-dilithiated alkoxycarbonylhydrazones with lithiated methyl 2-(aminosulfonyl)benzoate. researchgate.net

The resulting intermediate undergoes cyclization with acetic anhydride (B1165640) to form the final spiro products. researchgate.net The nature of the carbalkoxy group on the hydrazone influences the final product. For instance, carbomethoxyhydrazones and carboethoxyhydrazones lead to N-acetylated spiro products, while carbo-tert-butoxyhydrazones yield spiro NH products. researchgate.net This method provides a versatile route to a range of spiro[benzo[d]isothiazole-pyrazole] derivatives.

Benzo[f]mdpi.comrsc.orgthiazepine 1,1-Dioxides via Ring Expansion

A novel two-step, one-pot synthesis has been developed for the preparation of benzo[f] mdpi.comrsc.orgthiazepine 1,1-dioxides. rsc.org This method is based on the ring expansion of benzo[d]isothiazole 1,1-dioxides. rsc.org

The synthesis initiates with a visible-light-mediated aza Paternò–Büchi reaction between a this compound and an alkene, which forms an azetidine (B1206935) intermediate. This is followed by a Lewis acid-catalyzed ring expansion of the azetidine to yield the seven-membered benzo[f] mdpi.comrsc.orgthiazepine 1,1-dioxide ring system. rsc.org The mechanism of the initial photochemical reaction has also been a subject of investigation. rsc.org

Other Novel Fused and Annulated Architectures

The versatile reactivity of this compound has been exploited to construct a variety of other novel fused and annulated heterocyclic systems.

Spiro Pyrrolobenzothiazole Derivatives: A three-component reaction involving 2-methylbenzothiazole, acetylenic esters, and 1,3-dicarbonyl compounds at room temperature without a catalyst has been shown to produce spiro pyrrolobenzothiazole derivatives. researchgate.net

Benzo nih.govbeilstein-journals.orgisothiazolo[3,2-b] mdpi.comnih.govoxazine 6,6-dioxides: Palladium-catalyzed dipolar [4+2] and [6+2] cycloaddition reactions of benzo[d]isothiazole 1,1-dioxides have been developed for the construction of fused 1,3-oxazinanes and 1,3-oxazocanes. researchgate.net

Dimeric 1,2-Benzothiazine 1,1-Dioxide Scaffolds: Dimeric structures containing the 1,2-benzothiazine 1,1-dioxide core have been synthesized. These reactions often involve the use of silver oxide to facilitate the dimerization of 1,2-benzothiazine precursors. nih.gov

Benzo[d]isothiazole Schiff Bases: Several series of Schiff bases derived from benzo[d]isothiazole have been synthesized and characterized. nih.gov

Applications of Benzo D Isothiazole 1,1 Dioxide in Chemical Sciences and Technology

Versatile Building Blocks and Intermediates in Complex Organic Synthesis

The benzo[d]isothiazole 1,1-dioxide scaffold is a valuable building block in organic synthesis, enabling the creation of more complex molecules. arkat-usa.orgacs.orglifechemicals.com Its derivatives are recognized as useful research chemicals and have been employed in the synthesis of a variety of compounds. pharmaffiliates.com For instance, they serve as precursors for the preparation of 1,2-benzothiazepine 1,1-dioxides. rsc.orgrsc.org

A notable application of this scaffold is in the synthesis of activated amides. A range of aromatic and aliphatic acyl saccharins can be derived from their corresponding aldehydes, yielding compounds that are valuable reagents in organic transformations. acs.org These transformations include various coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org

Furthermore, the benzo[d]isothiazole core is integral to the synthesis of various heterocyclic compounds. nih.govmdpi.com Recent advancements have highlighted new methods for creating benzo[d]isothiazole derivatives, expanding their accessibility for synthetic applications. arkat-usa.orgarkat-usa.org The isothiazole (B42339) ring system itself, a component of benzo[d]isothiazole, is found in numerous biologically active natural products and synthetic compounds. researchgate.net

Material Science Applications

The unique electronic and photophysical properties of this compound and its derivatives have led to their exploration in various areas of material science.

Development of New Materials with Tailored Electronic Properties

This compound derivatives are being investigated for their potential in creating new materials with specific electronic characteristics. The strong electron-accepting nature of the related benzothiadiazole (BTD) core allows for the fine-tuning of material properties such as band gap and charge transport. mdpi.com This principle extends to its isomer, benzo[d] rsc.orgnih.govrsc.orgthiadiazole (isoBTD), which shows promise for high electron conductivity. mdpi.com The ability to modify the electronic properties of organometallic compounds by incorporating main group elements, including the sulfur and nitrogen present in the benzo[d]isothiazole scaffold, is an active area of research.

Exploration in Optical and Optoelectronic Materials

The development of π-conjugated molecules based on benzo[d]isothiazole and its isomers is a key area of interest for optical and optoelectronic applications. mdpi.com For example, donor-acceptor type molecules incorporating a benzophosphole oxide core, which shares structural similarities in its electronic nature, exhibit strong fluorescence and solvatochromism, properties that are dependent on the specific chemical substituents. The synthesis of such molecules often relies on metal-catalyzed cross-coupling reactions to introduce different functional groups.

Aggregation-Induced Emission (AIE) Characteristics in Materials

Certain derivatives based on related heterocyclic systems, such as benzothiazole (B30560), exhibit a phenomenon known as aggregation-induced emission (AIE). nih.govrsc.org In AIE, the fluorescence of the material is enhanced in the aggregated or solid state, which is the opposite of the more common aggregation-caused quenching (ACQ) effect. nih.gov This property is highly desirable for applications in areas like bioimaging. nih.govrsc.org The AIE effect has been observed in various systems, including those based on benzothiazole and phenothiazine (B1677639) derivatives, where the restriction of intramolecular rotations in the aggregated state leads to enhanced emission. nih.govresearchgate.net The study of AIE in new molecular structures, including those derived from this compound, is a promising avenue for the development of novel fluorescent materials. researchgate.netmdpi.com

Catalysis and Ligand Design

The benzo[d]isothiazole framework also plays a role in the fields of catalysis and ligand design, contributing to the development of new and efficient chemical transformations.

Organocatalytic Applications

The utility of this compound and its derivatives as organocatalysts has been a subject of growing interest. eurekaselect.com These compounds offer a greener and more sustainable alternative to traditional metal-based catalysts, often providing mild reaction conditions, high yields, and environmental acceptability. nih.gov The catalytic activity of saccharin (B28170) stems from its moderate Brønsted acidity (pKa 2.32), which allows it to catalyze a variety of organic transformations. nih.gov

Derivatives of saccharin have been successfully employed as catalysts in a range of reactions, including the Biginelli reaction, Paal–Knorr pyrrole (B145914) synthesis, azo-coupling reactions, and domino Knoevenagel-Michael reactions. nih.govrsc.org For instance, saccharin itself has been demonstrated to be an effective organocatalyst for the synthesis of quinoxalines and pyrido[2,3-b]pyrazines through the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds at room temperature, achieving yields of up to 97%. nih.gov This method presents several advantages, such as reusability of the catalyst and short reaction times. nih.gov

Furthermore, N-substituted saccharin derivatives, particularly N-acyl saccharins, have emerged as highly versatile reagents in organic synthesis. acs.org These compounds are considered "activated amides" and are valuable for various transformations due to the stability and ease of handling of crystalline N-acyl saccharins. acs.org An efficient organocatalytic method has been developed for the synthesis of N-acyl saccharins from aldehydes using a cetyltrimethylammonium bromide (CTAB) surfactant and tert-butyl hydroperoxide (tBuOOH) as an oxidant. acs.org This method is applicable to a wide range of aromatic and aliphatic aldehydes, producing the corresponding N-acyl saccharins in moderate to good yields. acs.orgacs.org

The utility of these N-acyl saccharins is exemplified by their participation in various cross-coupling reactions. For example, N-acyl saccharins can undergo Suzuki-Miyaura coupling with arylboronic acids, as well as Heck and Sonogashira reactions, demonstrating their role as effective acyl transfer reagents. acs.org

Table 1: Organocatalytic Synthesis of N-Acyl Saccharins from Aldehydes

EntryAldehydeProduct (N-Acyl Saccharin)Yield (%)
1Benzaldehyde2-Benzoylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide78
24-Methylbenzaldehyde2-(4-Methylbenzoyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide76
34-Benzyloxybenzaldehyde2-(4-(Benzyloxy)benzoyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide68
4Ferrocenecarboxaldehyde2-(Ferrocenecarbonyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxideGood
5Cinnamaldehyde2-Cinnamoylbenzo[d]isothiazol-3(2H)-one 1,1-dioxideGood

This table showcases the yields of various N-acyl saccharins synthesized via an organocatalytic method. The data is compiled from research findings. acs.orgacs.org

Chelating Agent Development for Metal Ions

The saccharinate ion, formed by the deprotonation of the N-H group of this compound, exhibits versatile coordination chemistry, making it an excellent ligand for a variety of metal ions. ijrpr.comresearchgate.net This property has spurred the development of saccharin-based chelating agents for applications in areas such as environmental remediation and the synthesis of novel metal complexes. The saccharinate anion can coordinate to metal centers through its nitrogen atom, carbonyl oxygen atom, or sulfonyl oxygen atoms, acting as a monodentate, bidentate, or even tridentate ligand. ijrpr.comblogspot.com

A notable advancement in this area is the design and synthesis of selective chelators for toxic heavy metal ions. mdpi.com Aquatic contamination by heavy metals like cadmium (Cd(II)) poses a significant environmental threat, and the development of selective methods for its removal is crucial. mdpi.comnih.gov Researchers have synthesized a novel multidentate chelating agent, 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)this compound (AL14), derived from saccharin. mdpi.com This compound has demonstrated remarkable efficiency and selectivity for the chelation of dissolved Cd(II) ions compared to other competing metal cations like copper (Cu(II)) and iron (Fe(II)). mdpi.com

The synthesis of AL14 involves a two-step process starting from commercially available saccharin. mdpi.com The resulting thiadiazolyl saccharinate has been thoroughly characterized, including by single-crystal X-ray crystallography. mdpi.com Studies on its metal chelating activity revealed a significantly higher affinity for Cd(II) over Cu(II), with no detectable activity for Fe(II) at the tested concentrations. mdpi.com

Table 2: Metal Chelating Activity of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)this compound (AL14)

Metal IonConcentration of AL14 (mM)Chelating Activity (%)
Cd(II)1High
5Higher
10Highest
Cu(II)1Low
5Moderate
10Moderate
Fe(II)1, 5, 10Undetected

This table summarizes the selective chelating activity of the saccharin derivative AL14 for different metal ions in an aqueous solution. The data is based on published research. mdpi.com

The coordination chemistry of saccharin extends to a wide array of metal complexes with varying structures, including mononuclear, binuclear, and polynuclear species. ijrpr.com The specific coordination mode of the saccharinate anion is often influenced by the presence of other co-ligands in the complex. researchgate.net For example, in a zinc(II) complex, the saccharinate ligand coordinates in a monodentate fashion through its nitrogen atom, while in a binuclear copper(II) complex, it also coordinates via the nitrogen atom. researchgate.net The study of these metal complexes, including their spectral and thermal properties, provides valuable insights into the fundamental coordination behavior of the saccharinate ligand. ijrpr.com

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for preparing benzo[d]isothiazole 1,1-dioxide derivatives?

  • Methodological Answer: Recent advances include electrochemical [2 + 2 + 1] annulation reactions using benzo[d]isothiazole 1,1-dioxides, N-arylglycines, and paraformaldehyde under supporting-electrolyte-free conditions. This method eliminates the need for toxic solvents and achieves moderate-to-high yields (60–85%) . Alternative routes involve BF3·OEt2-catalyzed cyclization in solvent-free conditions for heterocyclic derivatives .

Q. How can structural characterization of this compound derivatives be optimized?

  • Methodological Answer: X-ray crystallography is critical for confirming planar configurations of the fused aromatic system and dihedral angles between substituents (e.g., 73° between isothiazole and phenyl rings in dichlo-bentiazox derivatives) . Complementary techniques include HRMS for molecular weight validation and 2D-COS (two-dimensional correlation spectroscopy) to analyze heterogeneous reaction pathways .

Q. What safety protocols are essential when handling benzo[d]isothiazole derivatives in laboratory settings?

  • Methodological Answer: Key precautions include using respiratory protection (N95 masks), ensuring ventilation to avoid inhalation of aerosols, and avoiding skin contact via nitrile gloves. Emergency measures for eye exposure involve 15-minute rinsing with water .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer: Zinc-catalyzed asymmetric alkynylation enables enantioselective synthesis of chiral derivatives (e.g., 3-(8-chloro-2-phenyloct-3-yn-1-yl)this compound) with up to 96% enantiomeric excess (ee). Chiral HPLC (e.g., Chiralcel AD-H) with hexane:iPrOH eluents validates ee .

Q. What strategies resolve mechanistic contradictions in annulation reactions involving benzo[d]isothiazole 1,1-dioxides?

  • Methodological Answer: Comparative kinetic studies and DFT calculations are critical. For example, electrochemical annulation proceeds via single-electron transfer (SET) pathways, differing from traditional acid-catalyzed cyclizations. Isotopic labeling (e.g., deuterated solvents) can confirm protonation sites .

Q. How can dual inhibitory activity (e.g., 5-lipoxygenase and mPGES-1) be evaluated for benzo[d]isothiazole derivatives?

  • Methodological Answer: Use in vitro enzyme inhibition assays with recombinant proteins. IC50 values for dual inhibitors like 3-(trifluoromethyl)-1,2-benzisothiazole derivatives are determined via fluorometric or spectrophotometric methods (e.g., monitoring arachidonic acid conversion). Structure-activity relationships (SARs) are refined using molecular docking simulations .

Q. What are the challenges in scaling up synthetic routes for benzo[d]isothiazole-based pharmacophores?

  • Methodological Answer: Key issues include controlling regioselectivity in halogenation steps (e.g., saccharin derivatives) and minimizing byproducts in pseudo-saccharyl chloride reactions. Flow chemistry systems improve scalability by enhancing heat/mass transfer during exothermic steps .

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